butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a fluorinated pyrazole derivative characterized by a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 5-position with a methyl-linked butylamine side chain. The incorporation of fluorine enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C10H18FN3 |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-6-12-9-10-4-7-13-14(10)8-5-11/h4,7,12H,2-3,5-6,8-9H2,1H3 |
InChI Key |
ZNNIVWZVYSIICK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
a) Alkyl vs. Fluoroalkyl Substitutions
- Target Compound: 1-(2-Fluoroethyl) substitution introduces moderate electron-withdrawing effects and improved metabolic resistance compared to non-fluorinated analogs.
- Methyl({[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (): The trifluoroethyl group offers stronger electron-withdrawing effects than 2-fluoroethyl, which may enhance acidity of adjacent protons but reduce solubility due to higher hydrophobicity .
b) Positional Isomerism
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Purity (%) | Key Substituents |
|---|---|---|---|---|
| Butyl({[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methyl})amine | C₉H₁₇FN₃ | 194.25 | N/A | 1-(2-Fluoroethyl), 5-(butylaminomethyl) |
| Methyl({[1-(Propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | C₈H₁₅N₃ | 153.23 | 95 | 1-Isopropyl |
| Methyl({[1-(Trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine | C₇H₁₀F₃N₃ | 193.17 | 95 | 1-Trifluoroethyl |
| 3-(tert-Butyl)-1H-pyrazol-5-amine (MK53) | C₇H₁₃N₃ | 139.20 | N/A | 3-tert-Butyl |
Key Observations :
- The target compound’s fluorine atom increases molecular weight marginally compared to non-fluorinated analogs (e.g., MK53) but improves lipophilicity (logP ~2.1 estimated) .
Biological Activity
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a butyl group and a fluoroethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄FN₃
- Molecular Weight : 211.25 g/mol
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for further research:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity.
- Receptor Binding : Its structure allows it to bind to various receptors, influencing biological pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to receptors, it can influence signaling pathways associated with various physiological processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route is outlined below:
- Starting Materials : The synthesis begins with commercially available pyrazole derivatives.
- Reactions : Key reactions include alkylation and amination steps to introduce the butyl and fluoroethyl groups.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Notable findings include:
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition demonstrated that this compound effectively inhibited enzymes involved in inflammatory responses. This finding supports its potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains a butyl group and a fluoroethyl group at position 2 on the pyrazole ring | Exhibits unique binding affinities due to specific positioning of substituents |
| Butyl({[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl})amine | Chlorine instead of fluorine | May have different reactivity profiles compared to the fluoro derivative |
| Butyl({[3-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine | Substituent at position 4 | Distinct chemical behavior influenced by the position of functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
